![molecular formula C13H13ClFNO3S2 B2388529 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1351618-33-1](/img/structure/B2388529.png)
3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
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Overview
Description
The compound is likely a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The presence of a thiophene ring, a sulfur-containing heterocycle, could potentially contribute to its biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of chloro, fluoro, and hydroxy substituents on the benzene ring would significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of sulfonamides, halogenated compounds, and thiophenes .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like sulfonamide and hydroxy could increase its solubility in polar solvents .Scientific Research Applications
Enzyme Inhibition Studies :
- Benzenesulfonamide derivatives, including compounds structurally similar to the one , have been investigated for their inhibitory activity against enzymes like kynurenine 3-hydroxylase and carbonic anhydrase (CA) (Röver et al., 1997), (Gul et al., 2016). These studies are crucial for understanding the role of these enzymes in physiological and pathological processes.
Anticancer and Antimicrobial Properties :
- Research has been conducted on benzenesulfonamide derivatives for their potential anticancer and antimicrobial activities. Some studies have identified specific derivatives as promising leads for novel anticancer agents (Gul et al., 2016), (Kumar et al., 2014).
Photodynamic Therapy for Cancer :
- Benzenesulfonamide derivatives have been used in the synthesis of compounds for photodynamic therapy applications, specifically in treating cancer. The photophysical properties of these compounds play a significant role in their effectiveness as photosensitizers (Pişkin et al., 2020).
Cyclooxygenase Inhibition and Anti-Inflammatory Activity :
- Some benzenesulfonamide derivatives have been studied for their cyclooxygenase inhibitory activities, which are relevant for developing anti-inflammatory drugs (Pal et al., 2003).
Fluorometric Sensing Applications :
- Certain benzenesulfonamide derivatives, including those with structural similarities to the compound , have been used in the development of fluorometric sensors for detecting metal ions like Hg2+, showcasing their potential in environmental and analytical chemistry (Bozkurt & Gul, 2018).
Herbicide Development :
- Research on benzenesulfonamide derivatives has also extended into the field of agriculture, particularly in the development of selective herbicides for crops like cereals (Sweetser et al., 1982).
Synthetic Applications and Polymorphism Studies :
- The study of benzenesulfonamide derivatives in synthetic chemistry, including their use in preparing other complex molecules, and investigating their polymorphic behaviors has been an area of interest (Familoni, 2002), (Terada et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3S2/c1-13(17,12-3-2-6-20-12)8-16-21(18,19)9-4-5-11(15)10(14)7-9/h2-7,16-17H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBVGPXWMJHPHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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